3-Fluoro-4-hydroxybenzenesulfonyl chloride

Description

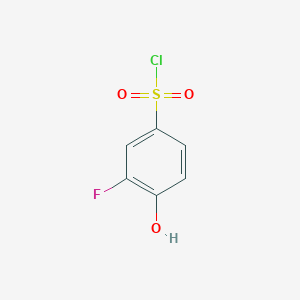

3-Fluoro-4-hydroxybenzenesulfonyl chloride is a sulfonic acid derivative with the molecular formula C₆H₄ClFO₃S. Its structure features a benzene ring substituted with a fluorine atom at position 3, a hydroxyl (-OH) group at position 4, and a sulfonyl chloride (-SO₂Cl) group. The sulfonyl chloride moiety renders it highly reactive, making it a key intermediate in synthesizing sulfonamides, dyes, and pharmaceuticals. The hydroxyl group enhances polarity, influencing solubility and reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name |

3-fluoro-4-hydroxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO3S/c7-12(10,11)4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMICEQTJLURFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-hydroxybenzenesulfonyl chloride typically involves the sulfonylation of 3-fluoro-4-hydroxybenzene. One common method is the reaction of 3-fluoro-4-hydroxybenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:

C6H4F(OH)+ClSO2OH→C6H4ClFO3S+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-hydroxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, while the sulfonyl chloride can be reduced to a sulfonyl fluoride or sulfonyl hydride under specific conditions.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex aromatic compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products

Sulfonamides: Formed by reaction with amines

Sulfonates: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

Unfortunately, information regarding the applications of "3-Fluoro-4-hydroxybenzenesulfonyl chloride" is limited within the provided search results. However, the search results do provide information on related compounds and applications that may be relevant to your query.

3-Fluoro-4-hydroxyprolines

3-Fluoro-4-hydroxyprolines have applications as VHL ligands for targeted protein degradation, which may be of interest to medicinal organic chemists, chemical biologists, and drug discoverers .

Key points regarding 3-Fluoro-4-hydroxyprolines:

- VHL Ligands : They bind to the von Hippel–Lindau (VHL) E3 ligase, which recognizes C4-exo Hyp stereoselectively .

- Isosteric Substitution : (3 R,4 S)-F-Hyp provides bioisosteric Hyp substitution in hypoxia-inducible factor 1 alpha (HIF-1α) substrate peptides and peptidomimetic ligands that form part of PROTAC conjugates for targeted protein degradation .

- PROTAC Applications : They can be incorporated into proteolysis-targeting chimeras (PROTACs) .

- Conformational Tuning : Fluorination is used to tune the conformational and physicochemical properties of biologically active small molecules and peptides .

- Applications in Proteins : 4-fluoro and 3-fluoro prolines have been incorporated in proteins such as collagen, ubiquitin, and GFP and used to probe prolyl isomerase enzyme activity by NMR and as PET probes .

Related Compounds

- 2-Fluoro-6-hydroxybenzene-1-sulfonyl chloride : This compound is listed as available from chemical vendors .

- 3-Formyl-4-hydroxybenzenesulfonyl chloride : This is used in the synthesis of 6-sulfonamide chromenes with potential anti-diabetic activity .

- 2-Fluoro-4-methyl/chlorine-5-((2,2,2-trifluoroethyl)thio)aniline/phenol compounds : These compounds exhibit acaricidal activity against spider mites .

Potential Research Areas

Given the information, research into "this compound" might explore these areas:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-hydroxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The presence of the fluorine atom enhances the electrophilicity of the sulfonyl chloride group, making it more reactive compared to non-fluorinated analogs.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Reactivity and Functional Group Influence

Hydroxyl vs. Methyl ( vs. Target Compound) :

The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water or alcohols). In contrast, the methyl group in 3-fluoro-4-methylbenzenesulfonyl chloride reduces solubility but improves stability in organic solvents, favoring hydrophobic interactions in drug design .Halogen Substitution () :

3-Chloro-4-fluorobenzenesulfonyl chloride exhibits dual halogen effects: chlorine’s electron-withdrawing nature accelerates sulfonyl chloride reactivity, while fluorine’s electronegativity stabilizes intermediates. This compound is preferred in high-energy reactions like Friedel-Crafts acylations .- Electron-Withdrawing Groups (): The trifluoromethyl (-CF₃) and nitro (-NO₂) groups in and , respectively, significantly deactivate the benzene ring. This reduces electrophilic substitution rates but stabilizes the sulfonyl chloride group against hydrolysis. Such compounds are valuable in harsh reaction conditions .

Biological Activity

3-Fluoro-4-hydroxybenzenesulfonyl chloride is a sulfonyl chloride derivative with significant implications in medicinal chemistry and biological research. Its unique structure allows it to participate in various biochemical interactions, making it a valuable compound for synthesizing biologically active molecules.

The compound features a fluorine atom and a hydroxyl group attached to a benzene ring, which enhances its reactivity and potential biological activity. The sulfonyl chloride functional group is known for its ability to form covalent bonds with nucleophiles, which plays a crucial role in its biological activity.

Biological Activities

Recent studies have highlighted several biological activities associated with compounds derived from this compound:

- Antibacterial Activity : Compounds synthesized from this sulfonyl chloride exhibit notable antibacterial properties, particularly against Gram-negative bacteria. This is attributed to the ability of the sulfonyl group to interact with bacterial proteins, potentially disrupting their function .

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain synthesized derivatives demonstrated significant antiproliferative effects in acute myeloid leukemia models, suggesting their potential as anticancer agents .

- Anti-diabetic Effects : New derivatives have shown promising results in inhibiting α-amylase, an enzyme involved in carbohydrate digestion. In vitro studies revealed that some derivatives achieved over 93% inhibition at concentrations of 100 μg/mL . The IC50 values for these compounds were significantly lower than those of standard drugs, indicating their potential efficacy in managing diabetes.

- Anti-inflammatory Properties : Compounds derived from this compound have also been explored for their anti-inflammatory effects. They may modulate inflammatory pathways, although specific mechanisms are still under investigation .

Case Study 1: Anticancer Activity

A study investigated the use of this compound derivatives as VHL ligands for targeted protein degradation. The incorporation of these compounds into PROTACs (proteolysis-targeting chimeras) led to the selective degradation of Brd4, a protein implicated in various cancers. The study reported that the most effective PROTACs exhibited cellular degradation at nanomolar concentrations, highlighting the therapeutic potential of these compounds in oncology .

Case Study 2: Anti-diabetic Activity

In another study focusing on anti-diabetic properties, several derivatives synthesized from this compound were evaluated for their inhibitory effects on α-amylase and PPAR-γ activity. The findings demonstrated that some derivatives not only inhibited α-amylase effectively but also showed PPAR-γ activation similar to established antidiabetic drugs like Pioglitazone .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound derivatives:

| Biological Activity | Target | IC50 (μg/mL) | Inhibition (%) |

|---|---|---|---|

| Antibacterial | Gram-negative bacteria | Not specified | Significant |

| Anticancer | Brd4 (in cancer cells) | Nanomolar range | High |

| Anti-diabetic | α-amylase | 3.152 - 3.706 | >93% |

| Anti-inflammatory | Various pathways | Not specified | Potentially significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.